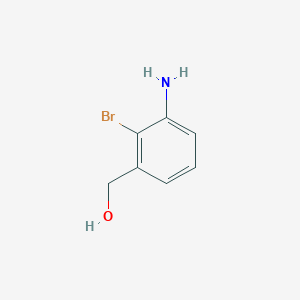
(3-Amino-2-bromophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2-bromophenyl)methanol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is substituted with an amino group at the third position and a bromine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of (3-Amino-2-bromophenyl)ketone: One common method to synthesize (3-Amino-2-bromophenyl)methanol is through the reduction of (3-Amino-2-bromophenyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Hydrolysis of (3-Amino-2-bromophenyl)methyl chloride: Another method involves the hydrolysis of (3-Amino-2-bromophenyl)methyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction or hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Amino-2-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form (3-Amino-2-bromophenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: (3-Amino-2-bromophenyl)aldehyde or (3-Amino-2-bromophenyl)ketone.
Reduction: (3-Amino-2-bromophenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3-Amino-2-bromophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology:
Enzyme Inhibition: Research has shown that this compound can inhibit certain enzymes, making it a potential candidate for drug development.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine:
Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which (3-Amino-2-bromophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved vary depending on the biological context and the target enzyme.
Comparación Con Compuestos Similares
- (3-Amino-2-chlorophenyl)methanol
- (3-Amino-2-fluorophenyl)methanol
- (3-Amino-2-iodophenyl)methanol
Comparison:
- Structural Differences: The primary difference between (3-Amino-2-bromophenyl)methanol and its similar compounds lies in the halogen atom attached to the phenyl ring. This difference can significantly impact the compound’s reactivity and interaction with other molecules.
- Reactivity: The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
- Applications: While all these compounds may have similar applications, the specific properties of this compound, such as its reactivity and binding affinity, make it unique for certain applications, particularly in drug development and catalysis.
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(3-amino-2-bromophenyl)methanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 |
Clave InChI |
SPQNBLVOGNPQIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
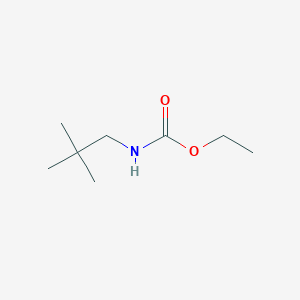
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
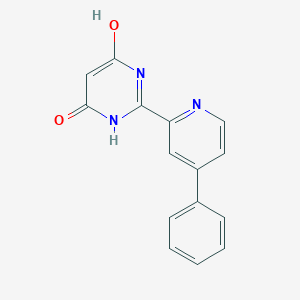
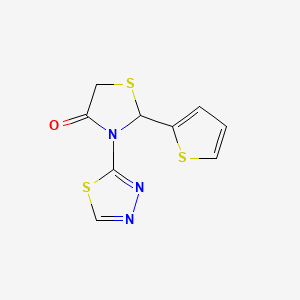
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
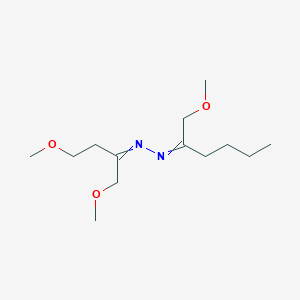


![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
